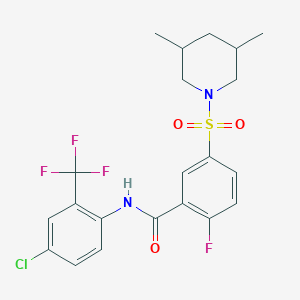![molecular formula C26H20FN3O6 B2697087 N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-58-4](/img/no-structure.png)
N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O6 and its molecular weight is 489.459. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Imaging Applications
One of the primary applications of derivatives of the specified compound is in the field of Positron Emission Tomography (PET) imaging. For instance, derivatives like DPA-714 have been radiolabeled with fluorine-18, a positron emitter, for in vivo imaging of the translocator protein (18 kDa) (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, making compounds like [18F]DPA-714 crucial for investigating conditions such as Alzheimer's disease, where microglia activation plays a role (Dollé et al., 2008), (Damont et al., 2015).
Anticancer Activity
Research has also explored the synthesis of derivatives with potential anticancer activities. For example, compounds synthesized from similar structural frameworks have demonstrated inhibitory effects against various cancer cell lines, indicating the potential for developing new anticancer agents. Such studies are essential for identifying novel therapeutic agents (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Derivatives have also been synthesized with the aim of discovering new anti-inflammatory and analgesic agents. This involves modifying the chemical structure to enhance biological activity and specificity towards inflammatory processes. The development of such compounds contributes to the search for more effective and selective treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Anti-Inflammatory Activity of Novel Derivatives
Another area of application is the synthesis of novel derivatives with anti-inflammatory activity. These compounds, synthesized through various chemical reactions, have shown significant anti-inflammatory activity in preliminary studies, highlighting the potential for further development into therapeutic agents (Sunder & Maleraju, 2013).
Antipsychotic Potential
Furthermore, some derivatives have been identified with an antipsychotic-like profile in behavioral animal tests, offering a new avenue for the development of antipsychotic medications. These findings are crucial for understanding the neurochemical basis of psychiatric disorders and developing more effective treatments (Wise et al., 1987).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,5-dimethoxyaniline with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting amine with acetic anhydride.", "Starting Materials": [ "2,5-dimethoxyaniline", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base (e.g. triethylamine)", "Acetic anhydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethoxyaniline in a solvent (e.g. dichloromethane) and add a base (e.g. triethylamine).", "Step 2: Add 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a solvent (e.g. dichloromethane).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in a solvent (e.g. ethanol) and add acetic anhydride.", "Step 6: Stir the reaction mixture at room temperature for several hours and then quench with water.", "Step 7: Extract the product with a solvent (e.g. dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product, N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS番号 |
877657-58-4 |
製品名 |
N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
分子式 |
C26H20FN3O6 |
分子量 |
489.459 |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O6/c1-34-17-11-12-21(35-2)19(13-17)28-22(31)14-29-23-18-5-3-4-6-20(18)36-24(23)25(32)30(26(29)33)16-9-7-15(27)8-10-16/h3-13H,14H2,1-2H3,(H,28,31) |
InChIキー |
GMLZENOTNIYYBW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)
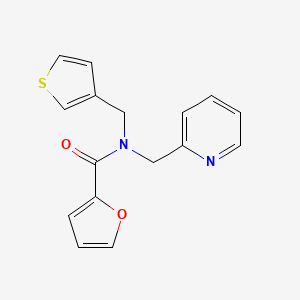
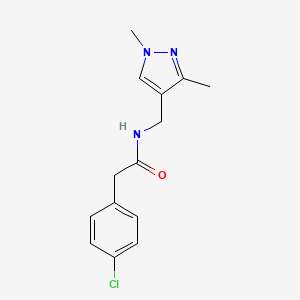
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)


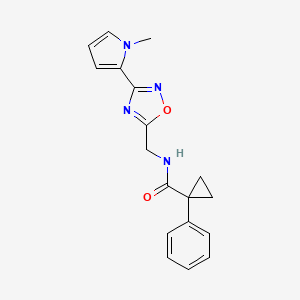
![3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide](/img/structure/B2697015.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
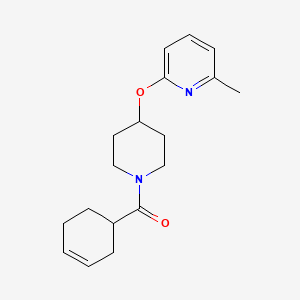
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2697021.png)
